molecular formula C25H23N3O3 B11452705 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11452705
M. Wt: 413.5 g/mol
InChI Key: KWYJQTHJILLJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties

Preparation Methods

The synthesis of 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with kinase signaling pathways, which are crucial for cancer cell growth .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as gefitinib, erlotinib, and afatinib, which are known for their antitumor activities . Compared to these compounds, 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may offer unique structural features that enhance its biological activity or selectivity. Further research is needed to fully understand its advantages and potential over existing quinazoline-based drugs.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-20-21(28(25)27-15)11-17(12-22(20)29)19-10-9-18(30-2)13-23(19)31-3/h4-10,13-14,17H,11-12H2,1-3H3

InChI Key

KWYJQTHJILLJRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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